molecular formula C6H7ClN2O2 B11913568 Ethyl 4-chloro-1H-imidazole-2-carboxylate

Ethyl 4-chloro-1H-imidazole-2-carboxylate

Cat. No.: B11913568
M. Wt: 174.58 g/mol
InChI Key: RVHLVAFFGGMXFG-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1H-imidazole-2-carboxylate is a heterocyclic compound that features an imidazole ring substituted with a chlorine atom at the 4-position and an ethyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-amino-4-chlorobenzoate with formamide, followed by cyclization to form the imidazole ring . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be utilized.

Major Products Formed:

    Substitution Reactions: Products with different substituents at the 4-position.

    Hydrolysis: Formation of 4-chloro-1H-imidazole-2-carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the imidazole ring.

Scientific Research Applications

Ethyl 4-chloro-1H-imidazole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ester group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

    Ethyl imidazole-4-carboxylate: Lacks the chlorine substituent, resulting in different reactivity and applications.

    Methyl 4-imidazolecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: Ethyl 4-chloro-1H-imidazole-2-carboxylate is unique due to the presence of both the chlorine atom and the ethyl ester group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

ethyl 5-chloro-1H-imidazole-2-carboxylate

InChI

InChI=1S/C6H7ClN2O2/c1-2-11-6(10)5-8-3-4(7)9-5/h3H,2H2,1H3,(H,8,9)

InChI Key

RVHLVAFFGGMXFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(N1)Cl

Origin of Product

United States

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